molecular formula C13H13N3O3S B14408148 4-(4-Aminobenzene-1-sulfonyl)benzohydrazide CAS No. 86552-10-5

4-(4-Aminobenzene-1-sulfonyl)benzohydrazide

Cat. No.: B14408148
CAS No.: 86552-10-5
M. Wt: 291.33 g/mol
InChI Key: DAECCKZRPUQFOT-UHFFFAOYSA-N
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Description

4-(4-Aminobenzene-1-sulfonyl)benzohydrazide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobenzene-1-sulfonyl)benzohydrazide typically involves the reaction of 4-aminobenzenesulfonyl chloride with benzohydrazide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobenzene-1-sulfonyl)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Aminobenzene-1-sulfonyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfabenzamide: Contains a benzamido substituent and is used as an antibacterial agent.

    Benzoic acid, 4-amino-, hydrazide: Shares structural similarities but differs in its functional groups.

Uniqueness

4-(4-Aminobenzene-1-sulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

86552-10-5

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C13H13N3O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,14-15H2,(H,16,17)

InChI Key

DAECCKZRPUQFOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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